4-(Difluoromethyl)-6-methoxypyrimidine
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Overview
Description
4-(Difluoromethyl)-6-methoxypyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a difluoromethyl group at the 4-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of pyrimidine derivatives using difluoromethylating agents such as TMSCF₂H (trimethylsilyldifluoromethyl) under metal-free conditions . Another approach involves the use of difluorocarbene precursors in the presence of suitable catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-6-methoxypyrimidine may involve large-scale difluoromethylation processes using commercially available reagents like chlorodifluoromethane (Freon 22) or fluoroform. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
4-(Difluoromethyl)-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
Agrochemicals: It is investigated for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-6-methoxypyrimidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-6-methoxypyrazole: A related compound with a pyrazole ring instead of a pyrimidine ring.
4-(Difluoromethyl)-6-methoxyquinazoline: Another similar compound with a quinazoline ring.
Uniqueness
4-(Difluoromethyl)-6-methoxypyrimidine is unique due to the presence of both difluoromethyl and methoxy groups on the pyrimidine ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H6F2N2O |
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Molecular Weight |
160.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-methoxypyrimidine |
InChI |
InChI=1S/C6H6F2N2O/c1-11-5-2-4(6(7)8)9-3-10-5/h2-3,6H,1H3 |
InChI Key |
NSQGYHDRQFMUKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)C(F)F |
Origin of Product |
United States |
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